molecular formula C8H5Cl2F2NO3S B1489362 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride CAS No. 1354953-80-2

3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride

Cat. No.: B1489362
CAS No.: 1354953-80-2
M. Wt: 304.1 g/mol
InChI Key: ZNSQZDSCUYBWAH-UHFFFAOYSA-N
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Description

3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride (CAS: N/A; Ref: 3D-EEC95380) is a halogenated sulfonyl chloride derivative with a complex substitution pattern. Its structure features a sulfonyl chloride group (-SO₂Cl) at position 1, a chloro (-Cl) substituent at position 3, an acetamido (-NHCOCH₃) group at position 4, and fluorine atoms at positions 2 and 6 on the benzene ring.

Properties

IUPAC Name

4-acetamido-3-chloro-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F2NO3S/c1-3(14)13-5-2-4(11)8(17(10,15)16)7(12)6(5)9/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSQZDSCUYBWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1Cl)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (Ref: 3D-EEC95379)

  • Structural Differences :
    • Lacks the chloro, acetamido, and difluoro substituents present in the target compound.
    • Contains a sulfonamide (-SO₂NH₂) group instead of sulfonyl chloride (-SO₂Cl).
    • Features a fluorobenzenesulfonyl group linked to an ethane-sulfonamide chain.
  • Reactivity: The sulfonamide group is less reactive toward nucleophiles compared to sulfonyl chloride, limiting its utility in reactions requiring facile leaving groups.
  • Commercial Availability : Priced identically to the target compound (50 mg: €478; 500 mg: €1,310), suggesting comparable production costs or market demand .

4-(Dimethylamino)-3,3-dimethylbutan-2-one Hydrochloride (Ref: 3D-EEC95381)

  • Contains a dimethylamino group (-N(CH₃)₂) and a quaternary carbon center.
  • Reactivity: The protonated tertiary amine and ketone group enable participation in acid-base or condensation reactions, contrasting sharply with the sulfonyl chloride’s electrophilic reactivity.
  • Commercial Context : Despite identical pricing to the target compound, its divergent chemistry implies distinct applications, such as in alkaloid synthesis or catalysis .

Key Comparative Data

Property 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide 4-(Dimethylamino)-3,3-dimethylbutan-2-one Hydrochloride
Functional Groups -SO₂Cl, -Cl, -NHCOCH₃, 2×-F -SO₂NH₂, -F, -SO₂- -N(CH₃)₂, -CO, -HCl
Reactivity Profile Electrophilic sulfonylation, nucleophilic substitution Sulfonamide coupling, hydrogen bonding Acid-base reactions, ketone condensations
Price (50 mg) €478 €478 €478
Price (500 mg) €1,310 €1,310 €1,310
Potential Applications Drug intermediates, agrochemicals Polymer additives, surfactants Alkaloid synthesis, catalysis

Research Findings and Limitations

  • Synthetic Utility : The target compound’s sulfonyl chloride group offers superior reactivity for introducing sulfonate esters or amides compared to sulfonamide derivatives like Ref: 3D-EEC95379 .
  • Substituent Effects : The electron-withdrawing Cl and F substituents likely enhance the electrophilicity of the sulfonyl chloride, while the acetamido group may improve solubility in polar solvents.
  • Gaps in Evidence: No experimental data (e.g., solubility, stability, or reaction yields) are provided in the cited sources. Tools like SHELX or Mercury (used for crystallography ) are unrelated to direct chemical comparisons. Electrochemical sensor data (e.g., ) is irrelevant to sulfonyl chloride chemistry.

Biological Activity

3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride (CAS Number: 1354953-80-2) is a sulfonyl chloride derivative with significant biological activity. It is characterized by its molecular formula C8H5Cl2F2NO3SC_8H_5Cl_2F_2NO_3S and a molecular weight of 304.1 g/mol. This compound is primarily utilized in pharmaceutical development and as a precursor for various biologically active molecules.

The synthesis of this compound typically involves several steps:

  • Nitration of 2,6-difluorobenzene to introduce a nitro group.
  • Reduction of the nitro group to an amino group.
  • Acetylation of the amino group to form the acetamido derivative.
  • Chlorination to introduce the chloro group.
  • Sulfonylation with chlorosulfonic acid to yield the sulfonyl chloride derivative.

These synthetic routes are crucial for producing the compound in high purity, which is essential for biological testing and applications.

The biological activity of this compound can be attributed to its interactions with various enzymes and cellular pathways:

  • Enzyme Inhibition: The compound acts as an inhibitor for certain proteases by binding to their active sites, thus preventing substrate cleavage. This mechanism is particularly relevant in drug design where protease inhibition is a therapeutic target.
  • Gene Expression Modulation: It influences gene expression by interacting with transcription factors or modifying chromatin structure, which can lead to altered cellular responses.
  • Cell Signaling Pathways: The compound can affect phosphorylation states of signaling proteins, thereby modulating signal transduction pathways critical for cellular communication and function.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Enzyme InhibitionInhibits specific proteases by covalently binding to active sites.
Gene ExpressionModulates transcription factors affecting gene regulation.
Signal TransductionAlters phosphorylation states of signaling proteins involved in cellular pathways.
Cellular MetabolismActivates or inhibits metabolic enzymes, influencing metabolite levels.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Activity: Research indicates that derivatives of sulfonamide compounds exhibit antimicrobial properties by targeting dihydropteroate synthase, an enzyme crucial in folate biosynthesis in bacteria. This suggests that this compound may have similar applications as an antimicrobial agent .
  • Cancer Research: Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis in various cancer cell lines .
  • Neurological Studies: The compound has been investigated for its effects on sodium channels, which are critical in neuronal signaling. It may serve as a model for developing new treatments for neuropathic pain and other neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride
Reactant of Route 2
3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride

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